4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-10-3-6-20-15(21-10)24-12-4-7-25(8-5-12)14-9-13(16(17,18)19)22-11(2)23-14/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJGURMMIVJDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine (CAS No. 2034225-87-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 352.365 g/mol. Its structure features multiple functional groups that contribute to its biological activity, particularly the trifluoromethyl and piperidine moieties, which are known to enhance lipophilicity and receptor binding affinity.
Structural Formula
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrimidines have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that similar compounds exhibit IC50 values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Antimicrobial Activity
In addition to anticancer properties, some pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been associated with enhanced potency against bacterial strains, suggesting a broad spectrum of biological activity.
Study on Antimalarial Activity
In a study aimed at developing new antimalarial therapies, pyrimidine derivatives were evaluated for their efficacy against Plasmodium falciparum. The results indicated that structural modifications significantly influenced the compounds' activity against the parasite's Na+-ATPase, with some derivatives showing promising in vivo efficacy in malaria mouse models .
Clinical Trials and Future Directions
Ongoing research is focused on optimizing the pharmacokinetic properties of these compounds to improve their therapeutic profiles. Current clinical trials are assessing their safety and efficacy in human subjects, particularly for cancer treatment.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Compounds similar to 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine have been studied for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in tumor angiogenesis. For instance, a related series of pyrimidine derivatives demonstrated significant antiangiogenic effects and inhibited tumor growth in preclinical models .
- Protein Kinase Inhibition :
- Neuropharmacological Effects :
Synthesis and Derivatives
The synthesis of 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions that include the formation of the pyrimidine core followed by functionalization to introduce the piperidine and trifluoromethyl groups. Various synthetic routes have been documented, emphasizing the importance of optimizing yields and purity for biological testing .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of pyrimidine derivatives, compounds structurally related to 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine were found to exhibit potent inhibition of tumor cell proliferation in vitro and significant tumor regression in vivo models. The mechanism was linked to the inhibition of VEGFR signaling pathways .
Case Study 2: Neuropharmacological Evaluation
A series of piperidine-containing compounds were evaluated for their effects on cognitive function in animal models. The results indicated that derivatives of 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine could enhance memory retention and reduce anxiety-like behaviors, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group Impact Analysis
- Piperidine Linker : Compared to piperazine derivatives (e.g., in ), piperidine lacks a second nitrogen, reducing basicity but maintaining conformational flexibility for target binding .
- Methoxy (-OCH₃) : In and , methoxy groups enhance water solubility but may reduce membrane permeability .
- Nitro (-NO₂): Found in , nitro groups are electron-withdrawing but may introduce toxicity risks due to reactive metabolites .
Crystallographic and Conformational Insights
- The target compound’s piperidine linker likely adopts a chair conformation, as seen in similar piperidine-pyrimidine hybrids .
- In N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine, dihedral angles between pyrimidine and substituent planes range from 12° to 86°, indicating variable planarity . This contrasts with the target compound’s dual pyrimidine system, which may enforce a more rigid geometry.
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine?
The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. A standard approach includes:
- Step 1: Preparation of the 6-methyl-2-phenylpyrimidine core via nucleophilic substitution or condensation reactions.
- Step 2: Functionalization of the pyrimidine ring at the 4-position with a piperidine moiety through coupling reactions.
- Step 3: Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling under catalytic conditions (e.g., Pd-mediated reactions) .
Key intermediates, such as 6-methyl-2-phenyl-5-substituted pyrimidines, are critical for ensuring regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming substituent positions and hydrogen bonding (e.g., NH groups in the piperidine ring) .
- X-ray Crystallography: Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen bonding networks (e.g., N–H⋯N interactions) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for trifluoromethyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions .
- Catalysis: Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for trifluoromethyl group introduction .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps like amine alkylation .
- Design of Experiments (DoE): Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions for yield and purity .
Q. How do hydrogen bonding and conformational flexibility influence the compound’s bioactivity?
- Intramolecular Hydrogen Bonds: N–H⋯N interactions (e.g., between the piperidine NH and pyrimidine N) stabilize specific conformations, affecting binding to biological targets .
- Dihedral Angles: The angle between the pyrimidine ring and substituents (e.g., 86.1° for the (4-methoxyphenyl)aminomethyl group) modulates steric interactions in enzyme active sites .
- Crystal Packing: Weak C–H⋯O and C–H⋯π interactions influence solubility and crystallinity, which are critical for in vitro assays .
Q. How can researchers resolve contradictions in reported crystallographic data for polymorphic forms?
- High-Resolution Diffraction: Use synchrotron X-ray sources to resolve subtle differences in unit cell parameters.
- Thermal Analysis (DSC/TGA): Compare melting points and decomposition profiles to distinguish polymorphs .
- Computational Modeling: Density Functional Theory (DFT) predicts stable conformations and validates experimental data .
For example, polymorphs of related compounds show variations in hydrogen bonding (e.g., presence/absence of N5–H interactions), which can be reconciled via combined experimental and computational workflows .
Methodological Guidance
Q. What strategies are recommended for analyzing conflicting biological activity data across derivatives?
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing trifluoromethyl with chloro) and compare IC values .
- Molecular Docking: Use software like AutoDock to predict binding modes and identify critical interactions (e.g., π-π stacking with tyrosine kinase receptors) .
- Statistical Validation: Apply ANOVA to assess significance of activity differences between analogs .
Q. How should researchers design experiments to evaluate metabolic stability?
- In Vitro Assays: Use liver microsomes (human/rat) to measure half-life () and identify metabolic hotspots (e.g., oxidation of methyl groups) .
- Isotope Labeling: Incorporate or labels to track degradation pathways via LC-MS .
- Computational ADMET Tools: Predict metabolic sites using software like Schrödinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
